Methyl 5-acetamido-2-methylbenzoate
Overview
Description
Methyl 5-acetamido-2-methylbenzoate: is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is a derivative of benzoic acid, featuring an acetamido group at the 5-position and a methyl group at the 2-position of the benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Acetylation of 2-Methylbenzoic Acid: The compound can be synthesized by acetylating 2-methylbenzoic acid using acetic anhydride in the presence of a catalyst such as pyridine.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 2-methylbenzoic acid with acetyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of different substituted benzoates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed:
Oxidation: Benzoic acid derivatives, such as 5-acetamido-2-methylbenzoic acid.
Reduction: Amines, such as 5-acetamido-2-methylbenzylamine.
Substitution: Halogenated benzoates and other substituted derivatives.
Scientific Research Applications
Chemistry: Methyl 5-acetamido-2-methylbenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 5-acetamido-2-methylbenzoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 3-acetamido-2-methylbenzoate
Methyl 4-acetamido-2-methylbenzoate
Methyl 5-acetamido-3-methylbenzoate
Uniqueness: Methyl 5-acetamido-2-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in reactions and applications that are different from those of its analogs.
Properties
IUPAC Name |
methyl 5-acetamido-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-4-5-9(12-8(2)13)6-10(7)11(14)15-3/h4-6H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSDXBQPVJXKRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282250 | |
Record name | methyl 5-acetamido-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91133-72-1 | |
Record name | 91133-72-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 5-acetamido-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ACETYLAMINO-2-METHYL-BENZOIC ACID METHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.